N-(2,6-dichlorophenyl)-2-phenylacetamide
Description
Contextualization within Amide Chemistry and Diarylacetamides
N-(2,6-dichlorophenyl)-2-phenylacetamide belongs to the class of organic compounds known as amides. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. chemicalbook.comchemicalbook.com They are prevalent in nature, forming the backbone of proteins as peptide bonds, and are found in numerous pharmaceutical agents due to their relative stability in aqueous environments. chemicalbook.com The synthesis of amides can be achieved through various methods, most commonly via the reaction of an acid chloride or anhydride (B1165640) with an amine. ijpsr.info
Specifically, this compound is classified as a diarylacetamide. This classification arises from the presence of two aryl (aromatic ring) groups attached to the acetamide (B32628) core. The diarylacetamide scaffold is a significant motif in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities. researchgate.net The specific arrangement of the dichlorophenyl and phenyl groups on the nitrogen atom of the acetamide influences the molecule's three-dimensional shape and physicochemical properties, which are key determinants of its chemical reactivity and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-7-4-8-12(16)14(11)17-13(18)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTZVVJPHCJSHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for N-(2,6-dichlorophenyl)-2-phenylacetamide Synthesis
The synthesis of the target molecule hinges on the effective formation of the amide bond between the 2,6-dichloroaniline (B118687) and the 2-phenylacetic acid moieties. This can be achieved through various strategies, primarily involving N-arylation and the construction of the phenylacetamide core.
N-arylation is a cornerstone of synthesizing N-aryl amides. Traditional methods often rely on the condensation of an aniline (B41778) with a carboxylic acid or its derivative. Modern advancements have introduced more sophisticated and efficient protocols.
Metal-Catalyzed Cross-Coupling: Nickel-catalyzed amination has emerged as a practical alternative to palladium-based systems, especially for coupling aryl chlorides due to cost-effectiveness and high reactivity. acs.org These reactions can couple aryl halides with a range of amines. acs.org For instance, nickel catalysis has been successfully employed in the three-component reaction of aryl halides, a carbon monoxide source like Co₂(CO)₈, and nitroarenes under reductive conditions to form aryl amides. rsc.org This approach is notable for its high functional group tolerance. rsc.org
Metal-Free Arylation: To circumvent the cost and environmental concerns associated with metal catalysts, metal-free arylation methods are a key area of research. acs.org One such strategy involves harnessing aryl sulfonamides as metal-free arylating agents. acs.org For example, the reaction of phenylacetyl chlorides with certain sulfonamides can proceed via a tandem amide bond formation and a Smiles rearrangement to yield the desired phenylacetamide structure. acs.org
Classical Acylation: The most direct method involves the acylation of 2,6-dichloroaniline with phenylacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. A related synthesis involves reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov
The 2-phenylacetamide (B93265) unit is a common structural motif, and several reliable methods exist for its synthesis.
From Benzyl (B1604629) Cyanide: A well-established method involves the hydrolysis of benzyl cyanide. orgsyn.org This reaction can be performed using strong acids, such as 35% hydrochloric acid, where the nitrile is converted to the primary amide. orgsyn.org
From Phenylacetic Acid: Phenylacetic acid can be converted to its more reactive acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting phenylacetyl chloride is then reacted with an appropriate amine. Alternatively, direct amide formation from phenylacetic acid and an amine can be promoted by coupling agents.
From Other Precursors: A variety of other methods have been reported, including the reaction of ethyl phenylacetate (B1230308) with ammonia (B1221849) or the heating of the ammonium (B1175870) salt of phenylacetic acid. orgsyn.org
Derivatization and Analog Synthesis
The this compound scaffold serves as a template for generating diverse analogs. Modifications can be targeted at the phenylacetamide portion or influenced by the existing N-aryl substitutions.
The phenylacetamide moiety is a versatile platform for introducing chemical diversity, which has been explored in various contexts, including drug discovery. researchgate.net
Substitution on the Phenyl Ring: The phenyl ring of the phenylacetamide core can be substituted with various functional groups to modulate the compound's properties. For instance, in the development of potential antidepressant agents, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized from 2-chloro-N-substituted-acetamides. nih.gov
Incorporation into Heterocyclic Systems: The phenylacetamide structure can be integrated into more complex ring systems. One study reported the incorporation of a phenylacetamide moiety at the nitrogen of an isatin (B1672199) scaffold to create novel isatin-based sulphonamides. nih.gov
Addition of Functional Groups: New functional groups can be introduced to the acetamide (B32628) backbone. A series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were designed and synthesized by introducing a thiazole (B1198619) group to the amide scaffold. mdpi.com
Table 1: Examples of Phenylacetamide Moiety Modifications
| Starting Moiety | Modification Strategy | Resulting Structure/Derivative Class | Reference |
|---|---|---|---|
| 2-Chloro-N-substituted-acetamides | Reaction with 2-mercaptobenzimidazole | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides | nih.gov |
| Isatin (Indole-2,3-dione) | Alkylation with 2-chloro-N-phenylacetamides | Isatin N-phenylacetamide based sulphonamides | nih.gov |
| 4-Amino-N-phenylacetamides | Conversion to isothiocyanate, then thiourea, followed by condensation with α-halocarbonyls | N-phenylacetamide derivatives with 4-arylthiazole moieties | mdpi.comnih.gov |
The substituents on the N-aryl ring, in this case, the two chlorine atoms at positions 2 and 6, exert a significant influence on the molecule's reactivity and the feasibility of certain synthetic routes.
Steric Hindrance: The bulky chlorine atoms ortho to the nitrogen atom create considerable steric hindrance. This can impede the approach of reagents to the nitrogen and the adjacent carbonyl group, potentially requiring more forcing reaction conditions for N-acylation or other transformations at the amide center.
Electronic Effects: The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the nitrogen atom in the parent 2,6-dichloroaniline, making it less reactive in N-arylation reactions compared to unsubstituted aniline.
Directing Group Effects: The nature of the N-aryl substituent can direct the outcome of cyclization reactions. For example, a study on the synthesis of iminohydantoins found that N-aryl isocyanoamides preferentially cyclized to form 2-iminohydantoins, whereas N-alkyl analogs yielded 4-iminohydantoins, highlighting the profound electronic influence of the N-aryl group. researchgate.net Similarly, substitutions on the N-aryl ring of other amide systems have been shown to influence the cytotoxic activity of the resulting compounds, which is often related to how these groups interact with biological targets. mdpi.com
Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is characterized by the interplay of its functional groups: the amide linkage, the dichlorinated phenyl ring, and the second phenyl ring.
A key transformation involving a similar structural motif is the rearrangement of N-(2,6-dichlorophenoxyacetyl)-aniline. This reaction proceeds to give N-(2,6-dichlorophenyl)-aniline, which can then be acylated to form a related amide. google.com This type of rearrangement highlights the potential for intramolecular transformations.
Furthermore, the chloro-substituted N-phenylacetamide structure is closely related to intermediates used in the synthesis of larger molecules. For example, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a reactant used to prepare 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which involves an intramolecular cyclization reaction. chemicalbook.comchemicalbook.com The acidic nature of the α-hydrogens on the acetamide part could potentially be exploited for reactions like aldol-type condensations under specific conditions. ncert.nic.in The amide bond itself can undergo hydrolysis under acidic or basic conditions to regenerate the parent amine and carboxylic acid.
Oxidation Reactions
The oxidation of this compound can be anticipated at several sites, primarily the benzylic methylene (B1212753) bridge (the -CH₂- group between the phenyl and carbonyl groups) and potentially the aromatic rings or the amide nitrogen under specific conditions.
The benzylic position is generally susceptible to oxidation to a ketone (a benzoyl group in this case) using common oxidizing agents. Reagents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or even milder, more selective methods could achieve this transformation. The reaction conditions would need to be carefully controlled to avoid cleavage of the amide bond or oxidation of the aromatic rings.
Oxidation of the amide nitrogen to form an N-oxide or a related species is also a possibility, though less common for secondary amides compared to tertiary amines or N-heterocycles. The oxidation of carcinogenic N-hydroxy-N-arylacetamides has been studied, indicating that the nitrogen atom in such systems can be a site of oxidative transformation. nih.gov
Oxidative cleavage of the C-N amide bond is generally a harsh process but can occur under strong oxidative conditions. Furthermore, the aromatic rings, particularly the unsubstituted phenyl ring, could undergo hydroxylation or other oxidative modifications, although this typically requires specialized reagents like metalloporphyrin catalysts or enzymatic systems.
Table 2: Potential Oxidation Reactions of this compound
| Reaction Type | Oxidizing Agent | Potential Product |
| Benzylic Oxidation | KMnO₄, CrO₃ | N-(2,6-dichlorophenyl)-2-oxo-2-phenylacetamide |
| Aromatic Hydroxylation | Cytochrome P450 models | N-(2,6-dichlorophenyl)-2-(hydroxyphenyl)acetamide |
| Amide N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-hydroxy-N-(2,6-dichlorophenyl)-2-phenylacetamide derivative |
This table outlines hypothetical oxidation products based on the known reactivity of similar functional groups.
Reduction Reactions
The most common reduction reaction for amides involves the conversion of the carbonyl group to a methylene group (-CH₂-), effectively transforming the amide into an amine. For this compound, this would yield N-(2,6-dichlorophenyl)-2-phenylethanamine.
This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction generally requires heating to proceed to completion. Sodium borohydride (B1222165) (NaBH₄) is usually not strong enough to reduce amides. ncert.nic.in
Another potential reduction pathway is the hydrogenolysis of the C-Cl bonds on the dichlorophenyl ring. This typically requires a catalyst such as palladium on carbon (Pd/C) and a source of hydrogen (e.g., H₂ gas, transfer hydrogenation). The conditions for this reduction would need to be optimized to avoid reduction of the phenyl ring or cleavage of other bonds.
It is also conceivable to reduce the unsubstituted phenyl ring to a cyclohexyl ring via catalytic hydrogenation, but this would necessitate more forcing conditions, such as high pressure and temperature, or the use of a more active catalyst like rhodium on alumina.
Table 3: Potential Reduction Reactions of this compound
| Reaction Type | Reducing Agent/System | Typical Conditions | Potential Product |
| Amide Carbonyl Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, reflux | N-(2,6-dichlorophenyl)-2-phenylethanamine |
| Dechlorination | Pd/C, H₂ | Methanol/Ethyl Acetate, RT | N-phenyl-2-phenylacetamide |
| Aromatic Ring Hydrogenation | Rh/Al₂O₃, H₂ | High pressure, elevated temperature | N-(2,6-dichlorocyclohexyl)-2-phenylacetamide or N-(2,6-dichlorophenyl)-2-cyclohexylacetamide |
This table describes plausible reduction outcomes based on standard organic chemistry principles, not on specific experimental results for the title compound.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular framework, functional groups, and atomic connectivity of N-(2,6-dichlorophenyl)-2-phenylacetamide.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. While specific, publicly archived experimental spectra for this compound were not located in the searched literature, the expected resonances can be predicted from its known structure.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings and the methylene (B1212753) protons of the acetamide (B32628) group. The protons of the phenyl ring would typically appear as a complex multiplet in the aromatic region (approx. 7.0-7.5 ppm). The three protons of the 2,6-dichlorophenyl group would also resonate in this region, likely as a triplet and a doublet, with their chemical shifts influenced by the electron-withdrawing chlorine atoms. The two methylene protons (CH₂) of the phenylacetyl group would be expected to produce a singlet in the range of 3.5-4.0 ppm.
¹³C NMR: A broadband proton-decoupled ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. Key expected signals include the carbonyl carbon (C=O) of the amide group, typically resonating in the downfield region of 165-175 ppm. Multiple signals would be present in the aromatic region (approx. 120-145 ppm), corresponding to the carbons of both the phenyl and dichlorophenyl rings. The carbons bonded to chlorine atoms would show characteristic shifts. The methylene carbon (CH₂) would appear in the aliphatic region of the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments would be used to differentiate between the types of carbon atoms. A DEPT-90 experiment would only show signals for methine (CH) carbons, such as those on the aromatic rings. A DEPT-135 experiment would display positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons, including the carbonyl carbon and the substituted aromatic carbons, would be absent in both DEPT-90 and DEPT-135 spectra. This technique would definitively confirm the presence of the CH₂ group and the various CH groups of the aromatic rings.
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by characteristic absorption bands that confirm its key structural features. Although a specific experimental spectrum is not publicly available, the expected principal absorption bands can be summarized.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Amide C=O | 1650-1700 | Stretch |
| Aromatic C=C | 1450-1600 | Stretch |
| Aromatic C-H | 3000-3100 | Stretch |
| Aliphatic C-H (CH₂) | 2850-2960 | Stretch |
| C-N | 1200-1350 | Stretch |
| C-Cl | 700-850 | Stretch |
The most prominent feature would be the strong absorption band for the amide carbonyl (C=O) stretching vibration. The presence of multiple bands in the aromatic C=C and C-H stretching regions would confirm the existence of the two phenyl rings.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.
For this compound (C₁₄H₁₁Cl₂NO), the molecular ion peak ([M]⁺) would be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be expected for the molecular ion. Chlorine has two abundant isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%). Therefore, the mass spectrum would exhibit three peaks for the molecular ion cluster:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks would be approximately 9:6:1, providing a clear signature for a dichlorinated compound. The exact monoisotopic mass is calculated to be 279.0218 g/mol . nih.gov Common fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the phenylacetyl group and the N-(2,6-dichlorophenyl)aniline moiety.
Crystallographic Studies and Molecular Conformation
The precise three-dimensional arrangement of atoms and the conformational preferences of this compound in the solid state have been determined through single-crystal X-ray diffraction.
The crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 246537. nih.gov The analysis, originating from research by Cave, Raston, and Scott published in 2001, provides definitive proof of the compound's structure and connectivity. rsc.org
The crystallographic data reveals the unit cell parameters and space group, which define the packing of the molecules in the crystal lattice.
| Crystallographic Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₁Cl₂NO |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 10.363(2) |
| b (Å) | 10.518(2) |
| c (Å) | 12.228(3) |
| α (°) | 90 |
| β (°) | 100.08(3) |
| γ (°) | 90 |
| Volume (ų) | 1310.4(5) |
The crystallographic data allows for a detailed analysis of the molecule's conformation, which is largely defined by the torsion or dihedral angles between the planes of the aromatic rings and the central acetamide group. In this compound, steric hindrance plays a significant role in determining the final three-dimensional shape.
The steric bulk of the two chlorine atoms at the ortho positions of one phenyl ring forces the aromatic rings to twist out of plane with respect to the amide linkage. This twisting is a critical feature of the molecule's conformation. The dihedral angle between the plane of the 2,6-dichlorophenyl ring and the plane of the central acetamide group is significant, as is the angle between the acetamide group and the second phenyl ring. This non-planar arrangement minimizes steric repulsion between the ortho substituents and the rest of the molecule, influencing its packing in the crystal and its potential interactions in a biological system.
Supramolecular Assembly and Crystal Packing Modes
The solid-state architecture of this compound is dictated by a sophisticated network of non-covalent interactions, which govern its supramolecular assembly and crystal packing. The definitive crystal structure of this compound is archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 246537, providing a foundation for detailed analysis of its three-dimensional arrangement. nih.gov
The presence of chlorine atoms on the phenyl ring introduces the potential for halogen bonding to play a role in the crystal lattice's stability. These interactions, where the halogen atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, can be a significant structure-directing force. mdpi.comrsc.org Van der Waals forces between the aromatic rings and dipole-dipole interactions associated with the carbonyl group further contribute to the stabilization of the crystal structure. The interplay of these various non-covalent interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, defines the specific conformation and packing of this compound molecules in the solid state. The conformational flexibility of such molecules and their intrinsic capacity to form different types of intermolecular hydrogen bonds are key factors in their crystal packing. semanticscholar.org
Comparison with Related Halogenated Diarylacetamides and Analogues
The crystal structure of this compound can be better understood through comparison with related halogenated diarylacetamides and their analogues. The nature and position of halogen substituents, as well as other structural modifications, can lead to significant variations in molecular conformation and supramolecular assembly.
In a study of related halogenated N,2-diarylacetamides, it was observed that molecules are often linked into chains by N—H⋯O hydrogen bonds. semanticscholar.org For some analogues, these chains are further associated into more complex architectures through C—H⋯π(arene) interactions. However, in other cases, significant C—H⋯π(arene) interactions are absent, leading to simpler chain structures. The orientation of the N-aryl group can also differ significantly between closely related structures.
For example, in the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, the amide group's heteroatoms form a chain of intermolecular N-H···O hydrogen bonds. semanticscholar.org Furthermore, the carbonyl group of the benzoyl substituent is involved in short contacts with hydrogen atoms from ethyl or phenyl groups, indicative of C-H···O interactions. semanticscholar.org Such CH—π interactions are a common feature in systems containing aromatic rings. semanticscholar.org
The compound 2-Chloro-N-methyl-N-phenylacetamide offers another point of comparison. In this molecule, the non-hydrogen atoms, excluding the phenyl group, are nearly coplanar. researchgate.net The crystal packing is stabilized by weak intermolecular C—H⋯O interactions. researchgate.net The absence of a classic hydrogen bond donor on the amide nitrogen alters the primary packing motif compared to secondary amides.
A comparison of the crystallographic data for several related acetamide derivatives highlights the diversity in their solid-state structures.
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| N,N-diphenylacetamide | C14H13NO | Orthorhombic | Pbca | C—H⋯O contacts forming centrosymmetric dimers | researchgate.net |
| N,2-diphenylacetamide | C28H26N2O2 | Orthorhombic | Pna21 | Not specified | sphinxsai.com |
| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | C25H25NO4 | Monoclinic | C2/c | N-H···O hydrogen bonds, C-H···O short contacts | semanticscholar.org |
| 2-Chloro-N-methyl-N-phenylacetamide | C9H10ClNO | Monoclinic | P2/c | Weak intermolecular C—H⋯O interactions | researchgate.net |
| 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | C14H10Cl3NO | Not specified | Not specified | Hydrogen bonding, Halogen bonding, Van der Waals forces |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application of molecular modeling is molecular docking, which predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.
For phenylacetamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various N-phenylacetamide derivatives have been investigated as potential inhibitors for enzymes like carbonic anhydrase and cyclooxygenase (COX). orientjchem.orgnih.gov These studies typically involve creating a three-dimensional model of the ligand, in this case, a phenylacetamide derivative, and docking it into the active site of the target protein. The simulation then calculates the most stable binding poses and estimates the binding affinity.
Table 1: Computed Properties for Molecular Modeling of N-(2,6-dichlorophenyl)-N-phenylacetamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁Cl₂NO | PubChem nih.gov |
| Molecular Weight | 280.1 g/mol | PubChem nih.gov |
| InChIKey | WKSKHBFEWVRZEZ-UHFFFAOYSA-N | PubChem nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CNC2=C(C=CC=C2Cl)Cl | Inferred |
This table presents computationally derived data that would be utilized in molecular modeling and docking simulations.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations provide information about molecular orbitals, charge distribution, and other electronic properties that govern a molecule's reactivity and interactions.
For example, DFT calculations on substituted phenylacetamide derivatives have been used to determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. scispace.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.
In a study on related phenylacetamide and benzohydrazide (B10538) derivatives, DFT calculations using the B3LYP/6-31G**++ basis set were performed to analyze their electronic properties and reactive sites. scispace.com Such studies provide a theoretical framework for understanding the chemical behavior of N-(2,6-dichlorophenyl)-2-phenylacetamide.
Prediction of Molecular Interactions and Binding Affinities
A primary goal of molecular docking and other computational methods is to predict the specific interactions between a ligand and its target protein, as well as the strength of this binding, often expressed as a binding affinity or docking score. These predictions can guide the design of more potent and selective inhibitors.
In studies of related phenylacetamide derivatives, molecular docking simulations have successfully predicted key molecular interactions. For instance, docking studies of 2-chloro-N,N-diphenylacetamide derivatives with COX-1 and COX-2 enzymes identified specific amino acid residues involved in binding, such as TYR and ARG for COX-1 and TRP for COX-2. orientjchem.org Similarly, docking of N-phenylacetamide-2-oxoindole conjugates into the active site of carbonic anhydrase isoforms revealed their binding conformations and affinities. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
Although specific binding affinity data for this compound is not available, the principles derived from studies on analogous compounds suggest that the dichlorophenyl and phenyl rings would likely engage in hydrophobic and aromatic interactions within a protein's binding pocket.
Table 2: Examples of Predicted Interactions for Phenylacetamide Derivatives from Docking Studies
| Compound Class | Target Enzyme | Key Predicted Interactions | Reference |
|---|---|---|---|
| 2-chloro-N,N-diphenylacetamides | COX-1, COX-2 | Hydrogen bonding, interactions with key amino acid residues (e.g., TYR, ARG, TRP) | orientjchem.org |
This table illustrates the types of molecular interactions predicted for related phenylacetamide compounds, providing a model for what might be expected for this compound.
Conformational Analysis through Computational Methods
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods are powerful tools for exploring the conformational landscape of a molecule and identifying its low-energy, and therefore most probable, conformations.
The conformation of a molecule is critical as it dictates how it can fit into a receptor's binding site. For N-phenylacetamide derivatives, computational studies have been used to determine their preferred conformations. For example, a study of halogenated N,2-diarylacetamides noted similarities in the conformations across a series of related compounds. researchgate.net The crystal structure of 2-chloro-N-phenylacetamide revealed that the N-H and C=O bonds are in an anti conformation, while the C-Cl and C=O bonds are syn. researchgate.net
The PubChem database provides a 3D conformer for this compound, which represents a low-energy conformation of the molecule. nih.gov A detailed conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer to map out the potential energy surface.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-chloro-N,N-diphenylacetamide |
| N-phenylacetamide-2-oxoindole |
| Phenylacetamide |
| Benzohydrazide |
| 2-chloro-N-phenylacetamide |
Structure Activity Relationship Sar Investigations in Preclinical Models
Impact of N-Aryl Substitutions on Biological Activity
The nature and position of substituents on the N-aryl ring play a pivotal role in modulating the biological activities of phenylacetamide derivatives. Research has shown that both the electronic properties and the steric bulk of these substituents can significantly affect the compound's interaction with biological targets.
For α-glucosidase inhibition, the presence of specific substituents on the N-phenyl ring of acetamide (B32628) derivatives has been shown to be a key determinant of inhibitory potency. In a study of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, it was observed that all synthesized compounds with various substitutions on the phenyl ring of the N-phenylacetamide moiety were more potent than the standard inhibitor, acarbose (B1664774). nih.gov The structure-activity relationship analysis revealed that a 4-bromo substituent on the phenyl ring resulted in the most potent α-glucosidase inhibitory activity, being approximately 28 times more effective than acarbose. nih.gov Conversely, a 2,6-dimethyl substitution led to a significant decrease in activity. nih.gov Another study on cyclic sulfonamides with an N-arylacetamide group found that electron-withdrawing groups like chloro and bromo, as well as electron-donating groups like methyl, on the N-aryl ring resulted in better α-glucosidase inhibition compared to other substituents. nih.gov
In the context of antidepressant activity, substitutions on the N-aryl ring have also been shown to be critical. A study on phenylacetamide derivatives as potential antidepressant agents revealed that phenyl and substituted phenyl rings on the acetamide offered poor to moderate activity. nih.gov Interestingly, the introduction of a methylene (B1212753) bridge between the aromatic ring and the acetamide nitrogen, creating a benzyl (B1604629) substituent, led to the highest activity in the series. nih.gov This suggests that the spatial arrangement and flexibility of the N-aryl group are important for interaction with the molecular targets relevant to depression, such as monoamine oxidase-A (MAO-A). nih.gov Further research on phenyliminoindolin-containing phenylacetamide derivatives showed that specific substitutions on the N-phenylacetamide moiety led to significant antidepressant-like effects in preclinical models like the forced swim test (FST) and tail suspension test (TST). nih.gov Halogens are common substituents in antidepressant compounds, with their ability to form hydrogen bonds contributing to higher protein-ligand interaction affinity. longdom.org For instance, the position of fluorine atoms on an aryloxy ring has been shown to be significant for the activity of selective serotonin (B10506) reuptake inhibitors (SSRIs). longdom.org
| Core Structure | N-Aryl Substitution | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | 4-Bromo | α-Glucosidase Inhibition | ~28 times more potent than acarbose. | nih.gov |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide | 2,6-Dimethyl | α-Glucosidase Inhibition | Significantly decreased activity. | nih.gov |
| Cyclic sulfonamide with N-arylacetamide | Chloro, Bromo, Methyl | α-Glucosidase Inhibition | Enhanced inhibitory activity. | nih.gov |
| Phenylacetamide | Phenyl/Substituted Phenyl | Antidepressant | Poor to moderate activity. | nih.gov |
| Phenylacetamide | Benzyl | Antidepressant | Highest activity in the series. | nih.gov |
| Phenyliminoindolin-1-N-phenylacetamide | Various substitutions | Antidepressant | Significant antidepressant-like effects observed. | nih.gov |
Role of Alpha-Carbon Substitutions (e.g., Phenyl Group) in Activity Modulation
The substituent at the alpha-carbon of the acetamide moiety, which is a phenyl group in the case of N-(2,6-dichlorophenyl)-2-phenylacetamide, is another critical factor influencing biological activity. This part of the molecule can participate in various non-covalent interactions with the active site of target enzymes or receptors.
In a study on acetamide derivatives with antioxidant and potential anti-inflammatory activity, the synthesis of compounds with a phenyl group at the alpha-carbon was a central theme. nih.gov The presence of this phenyl group, along with other substitutions on it (e.g., hydroxyl, nitro, amino), was integral to the observed biological effects. nih.gov While this study did not specifically measure α-glucosidase inhibition or antidepressant activity, it underscores the importance of the alpha-phenylacetamide scaffold in designing bioactive molecules.
Research on '-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide derivatives as α-glucosidase inhibitors highlights the significance of having a bulky, lipophilic group at the alpha-position. wilddata.cn In these compounds, the alpha-carbon holds both a cyclopentyl and a phenyl group, and the derivatives displayed significant inhibitory activity against α-glucosidase. wilddata.cn This suggests that the alpha-phenyl group in this compound likely contributes to the binding affinity with the enzyme through hydrophobic interactions. The lipophilicity of N-substituted-2-phenylacetamide derivatives, which is largely influenced by the substituents on the nitrogen atom and the alpha-phenyl group, has been shown to correlate with their potential biological activity. researchgate.net
| Core Structure | Alpha-Carbon Substituent(s) | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| 2-Phenyl-N-(3-phenylpropyl)acetamide | Phenyl | Antioxidant/Anti-inflammatory | Integral to the bioactive scaffold. | nih.gov |
| '-(2-cyclopentyl-2-phenylacetyl)cinnamohydrazide | Cyclopentyl and Phenyl | α-Glucosidase Inhibition | Significant inhibitory activity observed. | wilddata.cn |
| N-substituted-2-phenylacetamide | Phenyl | General Biological Activity | Lipophilicity contributed by the alpha-phenyl group correlates with activity. | researchgate.net |
Modulation of Biological Effects by Amide Moiety Modifications
Modifications often involve introducing different substituents on the amide nitrogen. For instance, in the synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the amide scaffold was a central component, and the resulting compounds showed promising antibacterial and nematicidal activities. nih.govnih.gov This highlights the versatility of the N-phenylacetamide core for developing various bioactive agents.
In a review of acetamide derivatives as COX-II inhibitors, the nitrogen atom of the acetamide moiety was found to form a crucial hydrogen bond with amino acid residues in the enzyme's active site, indicating a strong link between this interaction and the compound's anti-inflammatory effects. archivepp.com While focused on a different target, this finding illustrates the general importance of the amide moiety's hydrogen bonding capability. The synthesis of acetamide-sulfonamide conjugates has also been explored, where the acetamide group is a key linker. mdpi.com In these hybrids, the nature of the groups attached to both the acyl and the nitrogen side of the amide influences the inhibitory activity against enzymes like urease. mdpi.com
| Modification Strategy | Resulting Compound Class | Observed Biological Activity | Key Finding | Reference |
|---|---|---|---|---|
| Introduction of 4-arylthiazole on N-phenyl ring | N-phenylacetamide derivatives with 4-arylthiazole | Antibacterial, Nematicidal | The amide scaffold is a versatile core for diverse bioactivities. | nih.govnih.gov |
| Incorporation into COX-II inhibitor structure | Acetamide-containing COX-II inhibitors | Anti-inflammatory | Amide nitrogen forms critical hydrogen bonds with the enzyme active site. | archivepp.com |
| Conjugation with sulfonamides | Acetamide-sulfonamide conjugates | Urease Inhibition | Substituents on both sides of the amide bond modulate activity. | mdpi.com |
Stereochemical Considerations in Activity Modulation
When a chiral center is present in a molecule, the different stereoisomers (enantiomers or diastereomers) can exhibit distinct biological activities. This is because biological targets such as enzymes and receptors are themselves chiral and can interact differently with each stereoisomer. Although this compound itself is not chiral, the introduction of a substituent at the alpha-carbon could create a chiral center, making stereochemistry a critical consideration.
Studies on other bioactive molecules highlight the importance of stereoselectivity. For example, in an investigation of the farrerol (B190892) enantiomers, significant differences were observed in their pharmacokinetic profiles and their binding affinities to various protein targets. mdpi.com This underscores that the three-dimensional arrangement of atoms is crucial for ligand-protein recognition. mdpi.com
In the context of antidepressant research, the spatial configuration of substituent groups on the aryloxy ring of drugs like fluoxetine (B1211875) and paroxetine (B1678475) is known to be significant for their activity. longdom.org For acetamide derivatives, if a chiral center were introduced, it would be expected that one enantiomer would exhibit greater potency than the other. This is because the precise spatial orientation of the phenyl group and other substituents at the alpha-carbon would determine the effectiveness of the binding interactions with the target protein. Therefore, in the design of new, more potent analogs of this compound, the stereochemical aspects of any modifications must be carefully considered.
Mechanisms of Action at the Molecular and Cellular Level Preclinical Focus
Enzyme Inhibition Pathways (e.g., Cyclooxygenases, α-Glucosidase, Acetylcholinesterase)
N-(2,6-dichlorophenyl)-2-phenylacetamide and its structural relatives have been evaluated against several key enzymes. The dichlorophenyl-acetamide moiety appears to be a critical pharmacophore for these interactions.
Cyclooxygenases (COX)
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which mediate the conversion of arachidonic acid into pro-inflammatory prostaglandins (B1171923). researchgate.netbjournal.org There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions, and COX-2, an inducible enzyme upregulated during inflammation. researchgate.netnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects. researchgate.net
While direct studies on this compound are not detailed in the provided results, the mechanism of the structurally related drug, diclofenac (B195802), which also contains a 2,6-dichloroaniline (B118687) moiety, provides significant insight. Crystal structure analysis of diclofenac bound to murine COX-2 reveals that it binds in an inverted conformation. Its carboxylate group forms hydrogen bonds with Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). researchgate.net This binding mode is distinct from other NSAIDs that form a salt bridge with Arginine-120 (Arg-120), and its inhibition is notably attenuated by the mutation of Ser-530. researchgate.net This suggests that compounds containing the dichlorophenyl group may interact with the COX active site in a similar manner, targeting Tyr-385 and Ser-530.
α-Glucosidase
α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose; its inhibition can delay glucose absorption and manage postprandial hyperglycemia, a critical aspect of type 2 diabetes management. nih.govnih.gov Numerous studies have highlighted the potential of N-phenylacetamide derivatives as potent α-glucosidase inhibitors. nih.govnih.govresearchgate.net
Research on a series of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives showed that they were excellent inhibitors of yeast α-glucosidase, with IC₅₀ values ranging from 26.8 to 311.3 μM, significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 752.0 μM). nih.gov The presence and position of chloro-substituents on the N-phenylacetamide ring were found to be critical for activity. For instance, the 2,4-dichloro derivative (5j) was the second most potent compound in its series, and the removal of the 2-chloro substituent led to a dramatic reduction in inhibitory activity. nih.gov Similarly, another study on phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides identified a 2,6-dimethyl derivative (11c) and a 4-nitro derivative (11j) as having varied potency, with most synthesized N-phenylacetamide derivatives being more potent than acarbose. nih.gov
Table 1: α-Glucosidase Inhibitory Activity of Selected N-Phenylacetamide Derivatives
| Compound ID | Substitution on N-phenylacetamide ring | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 5j | 2,4-dichloro | Potent inhibitor | nih.gov |
| 5i | 4-chloro | Less potent than 5j | nih.gov |
| 11j | 4-bromo | 45.26 ± 0.03 | nih.gov |
| 11i | N-(2,6-dichlorophenyl)-2-(4-((4-(1,3-dioxoisoindolin-2-yl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide | 46.25 ± 0.89 | nih.gov |
| Acarbose | Standard | 750.1 ± 0.23 | nih.gov |
This table is interactive and can be sorted by column.
Acetylcholinesterase (AChE)Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing conditions like Alzheimer's disease. researchgate.net The inhibition of AChE is the primary mechanism of toxicity for organophosphorus compounds. nih.gov In a study exploring new cinnamic acid-triazole acetamide (B32628) derivatives for anti-Alzheimer's potential, compounds were evaluated for their ability to inhibit AChE and butyrylcholinesterase (BChE). researchgate.net One of the synthesized derivatives, which contained a 2,4-dichlorophenylamino acetamide moiety, demonstrated the highest activity against BChE, highlighting the potential of dichlorophenyl acetamide structures in cholinesterase inhibition. researchgate.net
Receptor Binding and Signal Transduction Modulation
The ability of a compound to bind to specific receptors and modulate their downstream signaling pathways is a fundamental aspect of its pharmacological profile. For this compound, its interactions are inferred through its effects on broader biological pathways.
Modulation of signal transduction is evident from its enzymatic inhibition activities. By inhibiting COX-2, it interferes with the prostaglandin (B15479496) synthesis pathway, a critical signaling cascade in inflammation. nih.gov Prostaglandins are lipid mediators that act on various G-protein coupled receptors to elicit their effects. Thus, inhibition of their synthesis directly modulates these signaling events.
Furthermore, the potential interaction with the Aryl Hydrocarbon Receptor (AhR) represents a direct engagement with a ligand-activated transcription factor, leading to significant modulation of gene expression and cellular signaling. nih.govnih.gov
Interactions with Specific Cellular Targets and Biological Pathways
Beyond direct enzyme inhibition, this compound may interact with other key cellular components and pathways.
Aryl Hydrocarbon Receptor (AhR) pathway
The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that responds to a wide variety of environmental and endogenous ligands. nih.gov Historically linked to the toxic effects of xenobiotics like dioxins, the AhR is now recognized for its role in cellular homeostasis. nih.gov Upon ligand binding, the AhR translocates to the nucleus, dimerizes with its partner ARNT, and binds to xenobiotic response elements (XREs) on DNA to regulate the expression of target genes, including drug-metabolizing enzymes. nih.gov The AhR pathway also engages in significant crosstalk with other signaling pathways, such as the estrogen receptor (ER) and Nrf2 pathways, making it an attractive target for chemoprevention. nih.govnih.gov While specific studies on the interaction of this compound with AhR were not found, its nature as a xenobiotic substance suggests it could potentially act as a ligand for this receptor, thereby influencing xenobiotic metabolism and other AhR-regulated cellular processes.
Calcium and Sodium Currents
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.gov A small fraction of the sodium current, known as the persistent sodium current (INaP), does not inactivate completely and plays a significant role in setting neuronal firing patterns and excitability. nih.govnih.gov This persistent current is activated at subthreshold voltages and can amplify a neuron's response to synaptic input. nih.govnih.gov Pharmacological blockers of INaP, such as Riluzole, can reduce neuronal excitability and burst firing. nih.govsemanticscholar.org There is currently no preclinical data in the search results that directly examines the effect of this compound on either transient or persistent sodium currents, or on calcium currents.
Modulation of Inflammatory Mediators (e.g., Cytokines)
The inflammatory response is a complex process orchestrated by a variety of chemical messengers, including prostaglandins and cytokines. The anti-inflammatory potential of a compound is often linked to its ability to modulate these mediators.
The inhibition of COX-2 is a primary mechanism for suppressing inflammation. researchgate.net COX-2 is induced by inflammatory stimuli, including pro-inflammatory cytokines, and its product, prostaglandin E2 (PGE2), further amplifies the inflammatory cascade. By inhibiting COX-2, compounds bearing the this compound scaffold would be expected to decrease the synthesis of these pro-inflammatory prostaglandins. bjournal.orgnih.gov This reduction in prostaglandins would, in turn, lead to a dampening of the inflammatory response, including processes like fever, which has been shown to be suppressed by COX-2 specific inhibitors in preclinical models. researchgate.net This demonstrates a clear link between enzyme inhibition and the modulation of key inflammatory mediators and their physiological effects.
Biological Activities in Non Human and in Vitro Experimental Systems
Analgesic Potential in Animal Models
No studies were found that specifically investigated the analgesic properties of N-(2,6-dichlorophenyl)-2-phenylacetamide in established animal models of pain.
Antidepressant-like Effects in Behavioral Models (e.g., Forced Swimming Test, Tail Suspension Test)
A thorough search did not yield any research assessing the antidepressant-like effects of this compound using standard behavioral models such as the forced swimming test or the tail suspension test.
Antimicrobial and Antifungal Efficacy
There is no available data from in vitro or in vivo studies detailing the antimicrobial or antifungal efficacy of this compound against common bacterial or fungal strains.
Anticonvulsant Activity Assessment in Experimental Seizure Models
No published research was identified that evaluated the anticonvulsant potential of this compound in experimental models of seizures.
Anti-Inflammatory Effects in Preclinical Models (e.g., Carrageenan-induced rat paw oedema)
Specific studies on the anti-inflammatory effects of this compound in preclinical models, such as the carrageenan-induced rat paw edema model, are absent from the scientific literature.
Investigation of Anticancer Potential (e.g., in vitro cell lines)
The anticancer potential of this compound has not been reported in any publicly accessible studies involving in vitro cancer cell lines.
Hepatoprotective Activity in Preclinical Research
No preclinical research data is available to support any hepatoprotective activity of this compound.
Advanced Research Applications and Chemical Intermediate Role
Role as a Precursor in Complex Organic Synthesis
The utility of N-(2,6-dichlorophenyl)-2-phenylacetamide and its close derivatives as precursors stems from the reactivity of the amide group and the potential for transformations on both aromatic rings. In organic synthesis, intermediates are crucial starting points for building intricate molecular architectures. The compound serves as a scaffold upon which further chemical complexity can be introduced through various reactions. A key related intermediate, 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is particularly noted for its role in synthetic pathways involving substitution and cyclization reactions. google.com
The most prominent role of this compound and its analogs is as an intermediate in the synthesis of pharmaceuticals, most notably Diclofenac (B195802) and its derivatives. Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. osf.io Various synthetic routes to Diclofenac have been developed, some of which utilize intermediates structurally related to this compound.
For instance, one patented method for synthesizing Diclofenac sodium involves the use of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide. justia.com This intermediate undergoes chlorination with thionyl chloride to yield N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide. justia.com This chlorinated compound is then subjected to an intramolecular Friedel-Crafts alkylation to form an indol-2-one (B1256649) derivative, which is subsequently hydrolyzed to produce Diclofenac. justia.com
Another synthetic approach involves a Chapman rearrangement of (E)-methyl-2-(2-((2,6-dichlorophenoxy)(phenyl)methyleneamino) phenyl ester) to afford methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl) ester, which is then hydrolyzed to yield Diclofenac. justia.comgoogle.com While this route does not use this compound directly, it highlights the formation of a complex N-aryl amide structure as a key step toward the final drug molecule. A continuous flow synthesis method has also been developed, which proceeds through a cascade etherification/Smiles rearrangement of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol (B41786) to create a key hydroxyacetyldiphenylamine intermediate, demonstrating modern advancements in the synthesis of Diclofenac. nih.gov
The table below outlines a simplified pathway illustrating the role of a key derivative in Diclofenac synthesis.
| Step | Reactant | Reagent(s) | Product | Purpose | Reference |
| 1 | N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide | Thionyl Chloride (SOCl₂) | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide | Chlorination of the hydroxyl group to create a good leaving group. | justia.com |
| 2 | N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide | Lewis Acid Catalyst (e.g., AlCl₃) | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Intramolecular Friedel-Crafts alkylation to form a cyclic intermediate. | justia.com |
| 3 | 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one | Inorganic Base (e.g., NaOH) | Diclofenac Sodium | Hydrolysis of the cyclic intermediate to yield the final product. | justia.com |
Utilization in Agrochemical and Specialty Chemical Development
While the primary documented application of this compound and its analogs is in the pharmaceutical sector, the structural motifs present in the molecule are also relevant to the agrochemical and specialty chemical industries. Phenylacetamide derivatives, in general, are known to exhibit a wide range of biological activities. Research has shown that various substituted phenylacetamide compounds can act as potent anticancer agents, indicating the versatility of this chemical class in inducing biological effects. nih.gov
This inherent bioactivity of the phenylacetamide scaffold suggests a conceptual basis for its exploration in agrochemical development. By modifying the substituents on the phenyl rings or altering the acetamide (B32628) side chain, it is theoretically possible to design novel herbicides, fungicides, or insecticides. The dichlorophenyl group, in particular, is a common feature in many active agrochemical compounds due to its effect on the molecule's stability and lipophilicity, which influences its interaction with biological targets.
In the realm of specialty chemicals, intermediates like this compound could serve as precursors for developing new polymers, dyes, or other materials with specific properties. The reactivity of the chloro-acetamide group allows for its use in building larger molecular frameworks through nucleophilic substitution reactions.
Explorations in Targeted Delivery System Research (Conceptual frameworks in research models)
The concept of targeted drug delivery aims to concentrate a therapeutic agent at its site of action, thereby increasing efficacy and reducing off-target effects. researchgate.net This is often achieved by conjugating a drug molecule to a carrier, such as a polymer or a nanoparticle, which has been engineered to recognize and bind to specific cells or tissues. nih.govsemanticscholar.org
Within this conceptual framework, a molecule like this compound or its derivatives could be investigated as a component in a targeted delivery system. While there is no direct evidence of its current use in this application, its chemical structure provides handles for potential conjugation. For example, the phenylacetamide moiety could be modified to include a linker arm, which could then be covalently attached to a carrier system.
Researchers are exploring various "smart" delivery systems that respond to specific stimuli, such as changes in pH. thno.org For instance, a drug-carrier nanocomplex might be designed to be stable in the bloodstream at neutral pH but to release its payload in the acidic microenvironment of a tumor. thno.org A compound like this compound, if developed into a bioactive agent, could theoretically be incorporated into such a pH-sensitive system. The development of such systems often involves complex chemical synthesis to link the drug, the carrier, and any targeting ligands, a process where versatile intermediates play a crucial role. semanticscholar.org
Analytical Methodologies for Research and Purity Assessment
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)
Chromatographic methods are paramount for the separation and quantification of "N-(2,6-dichlorophenyl)-2-phenylacetamide". High-Performance Liquid Chromatography (HPLC) stands out as a primary technique due to its high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC):
A specific reverse-phase (RP) HPLC method has been developed for the analysis of the closely related compound "N-(2,6-dichlorophenyl)-N-phenylacetamide". sielc.com This method is suitable for separation, quantification, and even for the isolation of impurities through preparative chromatography. sielc.com The technique utilizes a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The separation is achieved by optimizing the mobile phase composition, which typically consists of an organic solvent like acetonitrile, water, and an acid modifier such as phosphoric acid to control the ionization state of the analyte and ensure sharp, symmetrical peaks. sielc.com For applications requiring mass spectrometry (MS) detection, formic acid is substituted for phosphoric acid to ensure compatibility. sielc.com
The versatility of this HPLC method allows for scalability from analytical to preparative scales and can be adapted for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com
Interactive Table: HPLC Method Parameters for a Related Acetamide (B32628) Below are the typical conditions for the HPLC analysis of "N-(2,6-dichlorophenyl)-N-phenylacetamide", based on established methods for similar compounds. sielc.com
| Parameter | Condition | Purpose |
| Column | Newcrom R1 (Reverse-Phase) | Provides separation based on hydrophobicity; low silanol activity reduces peak tailing. |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | Elutes the compound from the column; the ratio is optimized for desired retention and resolution. |
| Detection | UV/Vis or Mass Spectrometry (MS) | Quantifies the analyte based on light absorbance or mass-to-charge ratio. |
| Application | Analytical quantification, impurity profiling, preparative isolation | Suitable for a range of research and quality control needs. |
Thin-Layer Chromatography (TLC):
While specific TLC methods for "this compound" are not detailed in the provided search results, TLC is a standard technique used for monitoring reaction progress, identifying compounds, and determining purity. A typical TLC analysis would involve spotting the compound on a silica (B1680970) gel plate and developing it in a chamber with an appropriate solvent system (e.g., a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent like ethyl acetate). nih.gov The separated spots are then visualized under UV light. The retention factor (Rf) value is used to identify the compound relative to a standard.
Adsorption Isotherm Studies in Separation Science
Adsorption isotherm studies are crucial for understanding the interaction between a solute and an adsorbent surface, which is the fundamental principle behind chromatographic separation and solid-phase extraction. These studies model how the compound distributes between the liquid phase (mobile phase) and the solid phase (stationary phase) at equilibrium. While specific adsorption isotherm data for "this compound" is not available, studies on structurally similar compounds like diclofenac (B195802) and 2,6-dichlorophenol (B41786) derivatives provide insight into the models used. nih.govscirp.org
The equilibrium data from such studies are often fitted to various isotherm models to describe the adsorption process.
Interactive Table: Common Adsorption Isotherm Models in Separation Science This table outlines models used to study the adsorption behavior of related aromatic compounds. nih.govchemrevlett.com
| Isotherm Model | Description | Key Parameters |
| Langmuir | Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. chemrevlett.comresearchgate.net | q_max (maximum adsorption capacity), K_L (Langmuir constant) |
| Freundlich | An empirical model that describes multilayer adsorption onto a heterogeneous surface with non-uniform distribution of adsorption heat. chemrevlett.comresearchgate.net | K_F (Freundlich constant), n (adsorption intensity) |
| Dubinin-Radushkevich | A model used to differentiate between physical and chemical adsorption, often applied to microporous adsorbents. nih.govscirp.org | q_s (theoretical saturation capacity), E (mean free energy) |
| Temkin | Considers the effect of indirect adsorbate-adsorbate interactions and assumes a linear decrease in the heat of adsorption with coverage. nih.govscirp.org | B (constant related to heat of adsorption), A_T (equilibrium binding constant) |
These models are essential for optimizing separation processes, predicting the capacity of a chromatographic column, and designing efficient purification protocols. For instance, studies on diclofenac adsorption on expanded graphite (B72142) showed that the Dubinin–Radushkevich and pseudo-second-order kinetic models provided the best fit, indicating a heterogeneous surface interaction. nih.gov
Advanced Purity and Stability Assessment Methods
Ensuring the purity and stability of "this compound" is critical for its use in research. Advanced analytical methods are employed for this purpose.
Purity Assessment: The purity of chemical batches is often stated by suppliers, with purities of 97% or higher commonly available. sigmaaldrich.comsigmaaldrich.com However, for research applications, especially when used as a reference material, a more detailed purity profile is required. HPLC is the gold standard for this assessment. By using a validated, stability-indicating HPLC method, one can separate and quantify the main compound from any process-related impurities or degradation products. The percentage purity is typically determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.
Stability Assessment: Stability testing evaluates the tendency of a substance to remain unchanged over time under the influence of various environmental factors such as temperature, humidity, and light. For "2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide", a related compound, it is noted to be stable under normal storage conditions, typically in a dry, cool, and well-ventilated place under an inert atmosphere. sigmaaldrich.comlgcstandards.com
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance over time. To develop a SIAM, the compound is subjected to forced degradation under stress conditions:
Acidic and Basic Hydrolysis: Testing susceptibility to pH-dependent degradation.
Oxidation: Using reagents like hydrogen peroxide to assess oxidative stability.
Thermal Stress: Exposing the solid or solution to high temperatures.
Photostability: Exposing the compound to UV and visible light.
The resulting degradation products are then resolved from the parent compound using an analytical technique, typically HPLC. The ability of the method to separate the parent peak from all degradation peaks demonstrates its specificity and stability-indicating nature.
Application in Reference Standard Development for Research Grade Materials
A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. "this compound" and its analogues are available as reference materials for research and pharmaceutical testing. lgcstandards.comlgcstandards.com The development of a research-grade reference standard is a meticulous process.
Synthesis and Purification: The compound is synthesized and then purified to the highest possible degree using techniques like recrystallization or preparative chromatography.
Comprehensive Characterization: The identity of the compound is unequivocally confirmed using a range of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Determination: A validated chromatographic method, such as HPLC, is used to determine the purity with high accuracy. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.
Certificate of Analysis (COA): The development culminates in the issuance of a Certificate of Analysis. This document provides a comprehensive summary of the characterization and testing results, including identity, purity, storage conditions, and retest date. sigmaaldrich.com Many suppliers of related compounds operate under internationally recognized standards like ISO 17025 (for testing and calibration laboratories) and ISO 17034 (for reference material producers) to ensure the quality and reliability of their standards. lgcstandards.comlgcstandards.com
The availability of a well-characterized reference standard for "this compound" is essential for ensuring the accuracy and comparability of analytical results across different laboratories and studies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,6-dichlorophenyl)-2-phenylacetamide, and how is the product purified?
- Methodology : The compound is typically synthesized via amidation reactions. For example, 2-chloroacetamide derivatives can be prepared by reacting substituted anilines (e.g., 2,6-dichloroaniline) with chloroacetic acid or its activated esters in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane. Post-reaction, the product is extracted with organic solvents, washed with aqueous solutions (e.g., NaHCO₃), and crystallized from solvent mixtures like methylene chloride/acetone .
- Structural Confirmation : Post-synthesis, purity is confirmed via melting point analysis, and structure is validated using techniques like NMR and X-ray crystallography .
Q. How can X-ray crystallography resolve the molecular conformation of this compound?
- Experimental Design : Single crystals are grown via slow evaporation. Diffraction data (e.g., using a Bruker SMART APEXII CCD diffractometer) are collected at low temperatures (100 K). Structure refinement is performed with SHELXL, accounting for hydrogen bonding (e.g., N–H···O interactions) and thermal displacement parameters. Dihedral angles between aromatic rings and bond-length deviations are analyzed to assess planarity and steric effects .
Q. What spectroscopic methods are used to characterize chlorine substituents in this compound?
- 35Cl NQR Spectroscopy : This technique detects quadrupole resonance frequencies of chlorine atoms, sensitive to electronic environment and crystal packing. For N-(2,6-dichlorophenyl) derivatives, two distinct 35Cl NQR signals are typically observed due to inequivalent Cl atoms in the aromatic ring. Frequencies range between 34–38 MHz, with deviations indicating substituent effects (e.g., electron-withdrawing groups increase frequencies) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence 35Cl NQR frequencies in N-(2,6-dichlorophenyl) acetamides?
- Data Analysis : Alkyl groups in the side chain (e.g., –CH₃) reduce NQR frequencies by donating electron density, while aryl/chloroalkyl groups increase them. Exceptions arise from crystal field effects, as seen in N-(2-chlorophenyl)-2,2,2-trichloroacetamide, where chemically equivalent Cl atoms exhibit split frequencies due to asymmetric crystal environments .
- Methodological Insight : Pair NQR data with DFT calculations to disentangle electronic vs. crystallographic contributions.
Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Approach : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks across polymorphs. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π contacts). Refine models with SHELXTL, omitting outlier reflections and applying restraints for disordered regions .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Workflow : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate electrostatic potential maps to identify electrophilic sites (e.g., carbonyl carbon). Simulate reaction pathways for substituent exchange (e.g., Cl → OCH₃) using solvent models (e.g., PCM for dichloromethane). Validate with experimental kinetic data .
Q. What are the challenges in refining high-displacement thermal parameters for flexible side chains in X-ray structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
